molecular formula C16H10Cl6N4O2 B14701801 Urea, 1,1'-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- CAS No. 25524-59-8

Urea, 1,1'-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)-

Cat. No.: B14701801
CAS No.: 25524-59-8
M. Wt: 503.0 g/mol
InChI Key: NBVNVGOBQLGRKY-OWOJBTEDSA-N
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Description

Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- is a synthetic organic compound with the molecular formula C₁₆H₁₀Cl₆N₄O₂. It is characterized by the presence of two 2,4,5-trichlorophenyl groups connected by a vinylene bridge and linked to urea moieties. This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- typically involves the reaction of 2,4,5-trichloroaniline with phosgene to form 2,4,5-trichlorophenyl isocyanate. This intermediate is then reacted with ethylenediamine to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- is unique due to the specific positioning of chlorine atoms on the phenyl rings, which influences its chemical reactivity and biological activity. This distinct structure makes it valuable for specific applications in research and industry .

Properties

CAS No.

25524-59-8

Molecular Formula

C16H10Cl6N4O2

Molecular Weight

503.0 g/mol

IUPAC Name

1-(2,4,5-trichlorophenyl)-3-[(E)-2-[(2,4,5-trichlorophenyl)carbamoylamino]ethenyl]urea

InChI

InChI=1S/C16H10Cl6N4O2/c17-7-3-11(21)13(5-9(7)19)25-15(27)23-1-2-24-16(28)26-14-6-10(20)8(18)4-12(14)22/h1-6H,(H2,23,25,27)(H2,24,26,28)/b2-1+

InChI Key

NBVNVGOBQLGRKY-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)N/C=C/NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)NC=CNC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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